molecular formula C6H6ClF3N2 B1288775 3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1260658-95-4

3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B1288775
CAS No.: 1260658-95-4
M. Wt: 198.57 g/mol
InChI Key: BKOWHECXKSAYNB-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound characterized by the presence of a chloromethyl group and a trifluoroethyl group attached to a pyrazole ring The trifluoroethyl group is known for its strong electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Chloromethylation: The chloromethyl group can be introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally benign solvents.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the trifluoroethyl group.

    Addition Reactions: The trifluoroethyl group can participate in addition reactions, particularly with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrazoles, while oxidation and reduction can lead to changes in the oxidation state of the functional groups.

Scientific Research Applications

3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoroethyl group can enhance binding affinity and specificity due to its strong electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole: can be compared with other pyrazole derivatives such as:

Uniqueness

The presence of both the chloromethyl and trifluoroethyl groups in this compound makes it unique among pyrazole derivatives

Properties

IUPAC Name

3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3N2/c7-3-5-1-2-12(11-5)4-6(8,9)10/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOWHECXKSAYNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1CCl)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617077
Record name 3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260658-95-4
Record name 1H-Pyrazole, 3-(chloromethyl)-1-(2,2,2-trifluoroethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260658-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
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